Ethyl 4-ethoxypent-3-enoate
Description
Ethyl 4-ethoxypent-3-enoate is an ethyl ester characterized by a pent-3-enoate backbone substituted with an ethoxy group at the 4-position. This compound belongs to the class of α,β-unsaturated esters, which are pivotal intermediates in organic synthesis due to their reactivity in conjugate additions, cycloadditions, and other transformations . The ethoxy substituent likely enhances steric and electronic effects, influencing its reactivity and applications in medicinal or materials chemistry.
Properties
CAS No. |
36219-63-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 4-ethoxypent-3-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-11-8(3)6-7-9(10)12-5-2/h6H,4-5,7H2,1-3H3 |
InChI Key |
NGUVFUGLZIFBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CCC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-ethoxypent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-ethoxypent-3-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethoxypent-3-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 4-ethoxypent-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Industry: The ester is utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxypent-3-enoate involves its interaction with various molecular targets. In enzymatic reactions, the ester bond is hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The double bond in the compound can participate in addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with Ethyl 4-ethoxypent-3-enoate, differing primarily in substituents, chain length, or functional groups:
Table 1: Structural Comparison of this compound and Analogues
Key Observations:
Substituent Effects: The ethoxy group in this compound introduces steric bulk and electron-donating effects compared to simpler analogues like Ethyl pent-4-enoate . This may reduce electrophilicity at the α,β-unsaturated site, altering reactivity in nucleophilic additions.
Functional Group Diversity: The 3-oxo group in Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate facilitates keto-enol tautomerism, enabling diverse reactivity in aldol condensations or metal coordination . Ethyl 3-methyl-4-oxopent-2-enoate’s methyl and oxo groups may influence solubility and metabolic stability in pharmaceutical applications .
Key Findings:
- Spectroscopic Trends : Ethyl esters with conjugated carbonyl groups (e.g., α,β-unsaturated or oxo-substituted) exhibit distinct IR carbonyl stretches (~1700–1750 cm⁻¹) and NMR deshielding of β-protons due to conjugation .
- Chromatographic Behavior: Ethyl pent-4-enoate’s retention time (RT: 4.65) in GC-MS suggests moderate polarity, comparable to other ethyl esters in ethyl acetate extracts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
